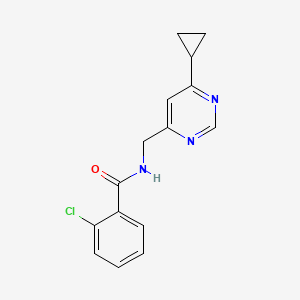

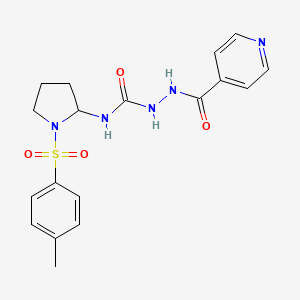

2-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide” is a chemical compound. It is a pyrimidine derivative, which is a class of compounds that have been found to have a wide range of pharmacological applications .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “this compound”, involves various synthetic approaches . For instance, one method involves the reaction of N2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in a mixture of H2O/MeOH for 24 hours at temperatures between 25 and 30°C .Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . The crystal structure was determined by X-ray diffraction and was found to be consistent with the molecular structure after DFT optimization .科学的研究の応用

Antibacterial and Antifungal Activities

Research into compounds related to 2-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide has demonstrated notable antibacterial and antifungal activities. For instance, substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives have been synthesized and evaluated for their antimicrobial efficacy against a range of Gram-positive and Gram-negative bacteria, as well as several fungal species. Compounds containing [3-hydrophenyl], [3-chlorophenyl], and [4-nitrophenyl] moieties exhibited significant activity, comparable to or exceeding that of standard drugs such as Streptomycin and Amphotericin-B (M. Laxmi, G. Ravi, A. Nath, 2019).

Antiviral and Antiretroviral Effects

Another study focused on the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, revealing poor activity against DNA viruses but marked inhibition of retrovirus replication in cell culture. Specifically, the 5-methyl derivative showed significant inhibitory effects on human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity, with an exceptionally low effective concentration (EC50) (D. Hocková, A. Holý, M. Masojídková, et al., 2003).

Antitumor Agents

Research has also led to the design and synthesis of derivatives such as 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, based on their selective cytotoxicity against tumorigenic cell lines. These derivatives exhibited excellent inhibitory effects on tumor growth in vivo, highlighting their potential as antitumor agents (Masao Yoshida, Ichiro Hayakawa, Noriyuki Hayashi, et al., 2005).

Synthesis and Characterization

Further studies have included the synthesis and characterization of compounds with structural similarities, focusing on their preparation methods and potential biological activities. These studies provide valuable insights into the chemical properties and reactivity of such compounds, aiding in the development of new therapeutic agents (A. Richter, R. Goddard, Roy Schönefeld, et al., 2023).

将来の方向性

特性

IUPAC Name |

2-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O/c16-13-4-2-1-3-12(13)15(20)17-8-11-7-14(10-5-6-10)19-9-18-11/h1-4,7,9-10H,5-6,8H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZIEZALPJKFQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2589355.png)

![(2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid](/img/structure/B2589356.png)

![Tert-butyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate](/img/structure/B2589363.png)

![4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B2589364.png)

![(Z)-ethyl 2-(5,7-dimethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2589365.png)

![6-Benzyl-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2589371.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2589375.png)